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Introduction: The Critical Role of Matrix Selection in
MALDI-MS Lipidomics

Matrix-Assisted Laser Desorption/lonization Mass Spectrometry (MALDI-MS) has emerged as
a powerful platform for lipid analysis, offering high sensitivity, throughput, and the unique
capability of spatial mapping through MALDI Imaging (MSI).[1][2][3] At the heart of a successful
MALDI experiment lies the matrix, a small organic molecule that co-crystallizes with the
analyte.[4][5] The matrix is responsible for absorbing the energy from the laser and facilitating
the gentle ionization of the analyte molecules, minimizing fragmentation.[1][3]

While numerous matrices have been developed, a-cyano-4-hydroxycinnamic acid (CHCA)
remains a widely utilized matrix, particularly for peptides and, with appropriate optimization, for
various lipid classes.[6][7] Its effectiveness stems from its strong absorption at the wavelengths
of commonly used nitrogen and Nd:YAG lasers and its ability to act as a proficient proton
donor.[8][9]

This guide provides a comprehensive overview of the preparation and application of the CHCA
matrix for lipid analysis. It moves beyond a simple recitation of steps to explain the underlying
chemical principles, empowering researchers to not only follow protocols but also to intelligently
troubleshoot and optimize their workflows for superior results in lipidomics and drug

development.
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The Mechanism of CHCA-Mediated Lipid lonization

Understanding the ionization process is paramount to optimizing MALDI experiments. The
currently accepted model for CHCA-mediated ionization in positive-ion mode is a multi-step
process initiated by the laser pulse.

e Energy Absorption & Primary lonization: The CHCA crystals in the matrix-analyte spot
absorb the laser energy. This intense energy input leads to the desorption of both matrix and
analyte molecules into the gas phase. Concurrently, a process known as multiphoton
ionization (MPI) occurs, where a matrix molecule absorbs multiple photons, leading to the
formation of a matrix radical cation (Me+).[2][8][9]

e Secondary lonization (Proton Transfer): These primary matrix ions are highly reactive. In the
dense plume of desorbed material, subsequent reactions occur. CHCA is an effective proton-
donating matrix.[2][8] The excited matrix molecules and radical cations readily transfer a
proton to the lipid analytes (A), resulting in the formation of protonated analyte ions (JA+H]+).

[2](8]

e Adduct Formation: Alongside protonation, lipids can also be ionized through the formation of
adducts with alkali metal ions, such as sodium (JA+Na]+) and potassium ([A+K]+), which are
often present as residual salts in the sample or on the target plate.[10] Neutral lipids like
triacylglycerols (TAGs) and diacylglycerols (DAGs) are almost exclusively detected as these
alkali metal adducts, as protonated forms are typically not observed.[2] The type of adducts
formed can be influenced by sample preparation; for instance, washing tissue sections with
ammonium formate can reduce sodium and potassium adducts, thereby promoting the
formation of protonated species.[10]
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Caption: CHCA-mediated MALDI ionization workflow.

Optimizing CHCA Matrix Preparation for Lipid
Analysis

The quality of the mass spectrum is directly dependent on the quality of the matrix-analyte co-
crystallization. The choice of solvents, matrix concentration, and additives are critical variables
that must be carefully controlled.

Core Principles of Solvent Selection

The ideal solvent system for CHCA matrix preparation should:

» Effectively Solubilize CHCA: Ensure the matrix is fully dissolved to prevent undissolved
particles from interfering with crystallization.

o Be Compatible with Lipids: The solvents should not cause the lipid analytes to precipitate
prematurely.

» Promote Homogeneous Co-crystallization: A mixture of volatile solvents is often used. The
differential evaporation rates help to create fine, uniform crystals, which is crucial for shot-to-
shot reproducibility.[7] Acetonitrile (ACN) is a common primary solvent due to its high
volatility and good solubilizing capacity for CHCA. It is often mixed with water or other
organic solvents like isopropanol (IPA) or ethanol to modulate the evaporation rate and
improve crystal formation.[11][12]

The Role of Trifluoroacetic Acid (TFA)

A small amount of TFA (typically 0.1%) is frequently added to CHCA matrix solutions.[7][11][13]
The primary functions of TFA are:

o Enhancing Protonation: As a strong acid, TFA provides an abundant source of protons, which
can improve the ionization efficiency of lipids that readily form [M+H]+ ions.

e Improving Solubility: TFA can help to keep both the matrix and certain analytes in solution.
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However, for neutral lipids like triglycerides that are primarily detected as sodiated or
potassiated adducts, the addition of TFA may not be beneficial and could potentially be omitted.

Recommended CHCA Formulations for Lipid Analysis

While there is no single universal formulation, the following table summarizes common starting
points for CH-CA matrix preparation for different lipid analysis scenarios. Optimization is always
recommended.
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Target Lipid
Type

CHCA
Concentration

Recommended
Solvent Additives

System (viviv)

Key
Consideration
s & Rationale

General

Phospholipids

5-10 mg/mL

Acetonitrile /
Water (70:30)

0.1% TFA

A robust starting
point for most
phospholipids in
positive-ion
mode. The
ACN/water ratio
provides a good
balance for

crystal formation.

Neutral Lipids
(TAGs, DAGS)

5-10 mg/mL

Acetonitrile /
Isopropanol None
(70:30)

The absence of
TFA may favor
the formation of
sodium and
potassium
adducts, which is
the primary
ionization
pathway for
these lipids.[2]

Enhanced

Sensitivity

10 mg/mL

IPA/ACN/
Acetone / Water
(2:7:7:2)

0.1% TFA

This more
complex solvent
system has been
shown to
efficiently
concentrate
analytes, leading
to stronger and
more
homogeneous

signals.[11]

Tissue Imaging

(Spraying)

5 mg/mL

Acetonitrile / 0.1% TFA

Water (80:20)

A slightly higher

organic content
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can be beneficial
for automated
spraying
applications to
ensure rapid
drying and small
crystal formation.
[14]

Note: It is crucial to use high-purity solvents (HPLC or LC-MS grade) and fresh solutions for the
best results. CHCA solutions can degrade over time and should ideally be prepared fresh daily.

[7]

Step-by-Step Protocols

Protocol 1: Standard CHCA Matrix Solution Preparation
(10 mg/mL)

Materials:

a-Cyano-4-hydroxycinnamic acid (MALDI-grade)

Acetonitrile (ACN), HPLC-grade

Ultrapure Water (e.g., Milli-Q)

Trifluoroacetic acid (TFA), proteomics-grade

Microcentrifuge tubes
Procedure:
e Weigh out 10 mg of CHCA and place it into a clean 1.5 mL microcentrifuge tube.

e Prepare the solvent mixture: In a separate container, mix 700 pL of ACN and 300 pL of
ultrapure water.

e Add 1 pL of TFA to the 1 mL of solvent mixture to achieve a final concentration of 0.1% TFA.
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e Add the 1 mL of solvent mixture to the microcentrifuge tube containing the CHCA.

» Vortex vigorously for at least 1 minute to fully dissolve the CHCA. A brief sonication can aid
in dissolution.

» Centrifuge the solution at high speed (>10,000 x g) for 1 minute to pellet any undissolved
particulates.

o Carefully transfer the supernatant to a new, clean tube. This is your working matrix solution.
Store in the dark at 4°C for up to a few days.

Protocol 2: Dried-Droplet Sample Deposition

This is the most common method for analyzing extracted lipids.
Procedure:

e Mix your lipid sample (dissolved in a suitable organic solvent like methanol or chloroform)
with the prepared CHCA matrix solution. A 1:1 volume ratio is a good starting point, but this
can be optimized.

e Pipette 0.5 - 1.0 pL of the final mixture onto a spot on the MALDI target plate.

» Allow the droplet to air-dry completely at room temperature. This allows for the co-
crystallization of the matrix and the lipid analyte.

e Once dry, the plate is ready for insertion into the mass spectrometer.

Workflow and Considerations for MALDI-MS Lipid
Analysis
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Caption: General workflow for lipid analysis using CHCA matrix.

Positive vs. Negative lon Mode

CHCA is predominantly used for positive-ion mode analysis due to its proton-donating nature.
[2][8] While some signals may be observed in negative ion mode, CHCA derivatives are
generally more efficient as proton-donating matrices.[2] For comprehensive lipid analysis
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requiring negative-ion detection (e.g., for acidic phospholipids like phosphatidylinositols or
phosphatidylserines), alternative matrices such as 9-aminoacridine (9-AA) are recommended.

[5]16]

Known Limitations and Troubleshooting

o Low-Mass Interference: One of the main drawbacks of CHCA is the generation of matrix-
related ions in the low mass-to-charge (m/z) range (typically < 700 Da).[5][15] These signals
can interfere with the detection of low-molecular-weight lipids. Careful selection of a matrix-
free region of the spectrum for background subtraction is essential.

e lon Suppression: In complex lipid mixtures, certain lipid classes (like phosphatidylcholines)
can ionize more efficiently and suppress the signal from less abundant or less easily
ionizable lipids. Chromatographic separation prior to MALDI analysis or the use of modified
matrices may be necessary to overcome this.

 In-Source Decay: Although MALDI is a "soft" ionization technique, some fragmentation can
occur. This can be minimized by using the lowest possible laser energy that still yields a
good signal.

Advanced Applications: MALDI Imaging

For MALDI-MS imaging of lipids in tissue sections, the matrix is typically applied using an
automated sprayer or a sublimation apparatus. CHCA is a suitable matrix for imaging lipids in
positive-ion mode.[6] The goal is to create a uniform layer of fine microcrystals over the tissue
surface to ensure high-quality, high-resolution ion images. The solvent compositions listed in
the table can be adapted for automated spraying systems.

Conclusion

a-Cyano-4-hydroxycinnamic acid is a versatile and effective matrix for the MALDI-MS analysis
of a broad range of lipids, particularly in the positive-ion mode. Success with CHCA hinges on a
solid understanding of the ionization mechanism and careful optimization of the matrix
preparation protocol. By tailoring solvent systems, concentrations, and additives to the specific
lipid class of interest, researchers can achieve high-quality, reproducible data. This guide
provides the foundational knowledge and practical protocols to empower scientists to harness
the full potential of CHCA for their lipidomics research.

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12839977/
http://www.htximaging.com/htx-an-35-maldi-mass-spectrometry-imaging-of-lipids-in-positive-and-negative-ion-mode
https://pmc.ncbi.nlm.nih.gov/articles/PMC12839977/
https://www.researchgate.net/publication/12682019_Discerning_matrix-cluster_peaks_in_matrix-assisted_laser_desorptionionization_time-of-flight_mass_spectra_of_dilute_peptide_mixtures
http://www.htximaging.com/htx-an-35-maldi-mass-spectrometry-imaging-of-lipids-in-positive-and-negative-ion-mode
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11940676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

¢ Method optimization for benchtop mass spectrometry imaging of lipids in Eisenia hortensis.
(2024). bioRxiv. [Link]

e Perry, W. J., Patterson, N. H., Prentice, B. M., et al. (2020). Uncovering Matrix Effects on
Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of the American
Society for Mass Spectrometry, 31(4). [Link]

e Chen, Y. C,, Lin, P.C., Chen, Y. C,, et al. (2017). The comparison of CHCA solvent
compositions for improving LC-MALDI performance and its application to study the impact of
aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. PLoS One, 12(7). [Link]

e Leopold, J., Popkova, Y., Engel, K. M., & Schiller, J. (2023). A Five-Year Update on Matrix
Compounds for MALDI-MS Analysis of Lipids. Biomolecules, 13(3), 536. [Link]

» Monopoli, A., Ventura, G., Aloia, A., et al. (2022). Synthesis and Investigation of Novel
CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/lonization Mass Spectrometric
Analysis of Lipids. International Journal of Molecular Sciences, 23(8), 4349. [Link]

e Prentice, B. M., Chumbley, C. W., Z. Ou, M., et al. (2021). Effect of MALDI Matrices on Lipid
Analyses of Biological Tissues using MALDI-2 Post-lonization Mass Spectrometry. Journal of
the American Society for Mass Spectrometry, 32(3), 825-834. [Link]

o MALDI Mass Spectrometry Imaging of lipids in positive and negative ion mode. Bruker. [Link]

e Chen,Y.C,, Lin, P.C., Chen, Y. C., etal. (2017). The comparison of CHCA solvent
compositions for improving LC-MALDI performance and its application to study the impact of
aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. PLOS ONE, 12(7),
€0181333. [Link]

» Monopoli, A., Ventura, G., Aloia, A., et al. (2022). Synthesis and Investigation of Novel
CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/lonization Mass Spectrometric
Analysis of Lipids. International Journal of Molecular Sciences, 23(8), 4349. [Link]

e Shobo, A., Liyil, A., et al. (2019). Improved matrix coating for positive- and negative-ion-
mode MALDI-TOF imaging of lipids in blood vessel tissues. Analytical and Bioanalytical

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.biorxiv.org/content/10.1101/2024.06.13.598889v1
https://escholarship.org/uc/item/42d5k2xw
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5524338/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10045863/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9028212/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8012012/
https://www.bruker.com/en/applications/pharma-biopharma/maldi-imaging/lipid-imaging.html
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181333
https://www.mdpi.com/1422-0067/23/8/4349
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11940676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Chemistry, 411(20), 5171-5182. [Link]

o MALDI-TOF Sample Preparation. University of lllinois Urbana-Champaign. [Link]

» Discerning matrix-cluster peaks in matrix-assisted laser desorption/ionization time-of-flight
mass spectra of dilute peptide mixtures. ResearchGate. [Link]

e | want to performe MALDI-TOF MS for bacterial identification, | would appreciate it if anyone
can tell me the matrix solution preparation protocol?. ResearchGate. [Link]

e Monopoli, A., Ventura, G., Aloia, A., et al. (2022). Synthesis and Investigation of Novel
CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/lonization Mass Spectrometric
Analysis of Lipids. ResearchGate. [Link]

e Leopold, J., Popkova, Y., Engel, K. M., & Schiller, J. (2018). Recent Developments of Useful
MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Biomolecules, 8(4),
173. [Link]

o The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and
Other Lipids. Preprints.org. [Link]

e Perry, W. J., Patterson, N. H., Prentice, B. M., et al. (2020). Uncovering Matrix Effects on
Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of Mass
Spectrometry, 55(4), e4491. [Link]

e A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. ResearchGate.
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. AFive-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC
[pmc.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6647413/
https://mass-spec.scs.illinois.edu/files/2021/04/MALDI-TOF-Sample-Preparation.pdf
https://www.researchgate.net/publication/221919427_Discerning_matrix-cluster_peaks_in_matrix-assisted_laser_desorptionionization_time-of-flight_mass_spectra_of_dilute_peptide_mixtures
https://www.researchgate.net/post/I_want_to_performe_MALDI-TOF_MS_for_bacterial_identification_I_would_appreciate_it_if_anyone_can_tell_me_the_matrix_solution_preparation_protocol
https://www.researchgate.net/publication/359942472_Synthesis_and_Investigation_of_Novel_CHCA-Derived_Matrices_for_Matrix-Assisted_Laser_DesorptionIonization_Mass_Spectrometric_Analysis_of_Lipids
https://www.mdpi.com/2218-273X/8/4/173
https://www.preprints.org/manuscript/202401.0142/v1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7448375/
https://www.researchgate.net/publication/369190185_A_Five-Year_Update_on_Matrix_Compounds_for_MALDI-MS_Analysis_of_Lipids
https://www.benchchem.com/product/b11940676?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046246/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11940676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

2. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser
Desorption/lonization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nim.nih.gov]

e 3. researchgate.net [researchgate.net]
e 4. escholarship.org [escholarship.org]

e 5. The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and
Other Lipids - PMC [pmc.ncbi.nim.nih.gov]

e 6. MALDI Mass Spectrometry Imaging of lipids in positive and negative ion mode — HTX
Imaging [htximaging.com]

e 7. massspec.chem.ucsbh.edu [massspec.chem.ucsb.edu]

¢ 8. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser
Desorption/lonization Mass Spectrometric Analysis of Lipids [mdpi.com]

¢ 9. researchgate.net [researchgate.net]

e 10. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry
Experiments - PMC [pmc.ncbi.nlm.nih.gov]

e 11. The comparison of CHCA solvent compositions for improving LC-MALDI performance
and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes
mellitus type 1 mice - PMC [pmc.ncbi.nim.nih.gov]

e 12. The comparison of CHCA solvent compositions for improving LC-MALDI performance
and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes
mellitus type 1 mice | PLOS One [journals.plos.org]

e 13. researchgate.net [researchgate.net]

o 14. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-
lonization Mass Spectrometry - PMC [pmc.ncbi.nim.nih.gov]

¢ 15. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Application Notes & Protocols: Mastering a-
Cyanocinnamamide (CHCA) MALDI Matrix for Robust Lipid Analysis]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b11940676#preparation-of-
alpha-cyanocinnamamide-maldi-matrix-for-lipid-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9028824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9028824/
https://www.researchgate.net/publication/369336178_A_Five-Year_Update_on_Matrix_Compounds_for_MALDI-MS_Analysis_of_Lipids
https://escholarship.org/content/qt6h1530kw/qt6h1530kw.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12839977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12839977/
http://www.htximaging.com/htx-an-35-maldi-mass-spectrometry-imaging-of-lipids-in-positive-and-negative-ion-mode
http://www.htximaging.com/htx-an-35-maldi-mass-spectrometry-imaging-of-lipids-in-positive-and-negative-ion-mode
https://massspec.chem.ucsb.edu/files/resources/sample_prep.pdf
https://www.mdpi.com/1420-3049/27/8/2565
https://www.mdpi.com/1420-3049/27/8/2565
https://www.researchgate.net/publication/360044706_Synthesis_and_Investigation_of_Novel_CHCA-Derived_Matrices_for_Matrix-Assisted_Laser_DesorptionIonization_Mass_Spectrometric_Analysis_of_Lipids
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524319/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181423
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181423
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181423
https://www.researchgate.net/post/I_want_to_performe_MALDI-TOF_MS_for_bacterial_identification_I_would_appreciate_it_if_anyone_can_tell_me_the_matrix_solution_preparation_protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC8099046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8099046/
https://www.researchgate.net/publication/12682019_Discerning_matrix-cluster_peaks_in_matrix-assisted_laser_desorptionionization_time-of-flight_mass_spectra_of_dilute_peptide_mixtures
https://www.benchchem.com/product/b11940676#preparation-of-alpha-cyanocinnamamide-maldi-matrix-for-lipid-analysis
https://www.benchchem.com/product/b11940676#preparation-of-alpha-cyanocinnamamide-maldi-matrix-for-lipid-analysis
https://www.benchchem.com/product/b11940676#preparation-of-alpha-cyanocinnamamide-maldi-matrix-for-lipid-analysis
https://www.benchchem.com/product/b11940676#preparation-of-alpha-cyanocinnamamide-maldi-matrix-for-lipid-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11940676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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